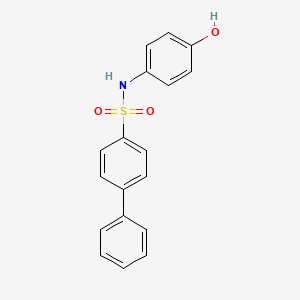

N-(4-hydroxyphenyl)-4-biphenylsulfonamide

Description

N-(4-Hydroxyphenyl)-4-biphenylsulfonamide is a sulfonamide derivative characterized by a biphenyl core linked to a sulfonamide group and a 4-hydroxyphenyl substituent. Sulfonamides are widely studied for their pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory effects .

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-4-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c20-17-10-8-16(9-11-17)19-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOPCHOOHZIDKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene sulfonamide derivative 8 typically involves the reaction of benzene sulfonyl chloride with an appropriate amine under basic conditions. The general reaction can be represented as follows:

Benzene sulfonyl chloride+Amine→Benzene sulfonamide derivative 8+Hydrochloric acid

Common bases used in this reaction include sodium hydroxide or potassium carbonate .

Industrial Production Methods: In an industrial setting, the synthesis of benzene sulfonamide derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene sulfonamide derivative 8 undergoes various chemical reactions, including:

Substitution Reactions: Electrophilic substitution reactions on the benzene ring, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to amines.

Condensation Reactions: Formation of imines or hydrazones by reacting with aldehydes or ketones.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid at low temperatures.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products:

Nitration: Nitrobenzene sulfonamide derivatives.

Reduction: Aminobenzene sulfonamide derivatives.

Condensation: Imines or hydrazones.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its role as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of benzene sulfonamide derivative 8 involves the inhibition of specific enzymes. For instance, it acts as a competitive inhibitor of carbonic anhydrase, an enzyme crucial for maintaining pH balance in cells. By inhibiting this enzyme, benzene sulfonamide derivative 8 disrupts cellular processes, leading to the death of cancer cells . Additionally, it can interfere with bacterial folic acid synthesis by mimicking para-aminobenzoic acid, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituents. Key comparisons include:

Table 1: Substituent Effects on Sulfonamide Derivatives

- Hydroxy vs. Methoxy Groups : The hydroxyl group in N-(4-hydroxyphenyl) derivatives enables hydrogen bonding, enhancing solubility and target interactions, whereas methoxy groups (e.g., ) increase lipophilicity, affecting membrane permeability .

Physicochemical Properties

Crystallography and spectroscopy data highlight structural nuances:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.